molecular formula C34H36FN5O7 B590851 (2S)-N-[(1S,9R,16S,19S)-19-Tert-butyl-4-fluoro-22-[4-(hydroxymethyl)-1,3-oxazol-2-yl]-17-oxo-10,26-dioxa-8,18,21-triazahexacyclo[12.9.2.120,23.01,9.02,7.011,24]hexacosa-2(7),3,5,11(24),12,14(25),20,22-octaen-16-yl]-2-hydroxy-3-methylbutanamide CAS No. 1403850-91-8

(2S)-N-[(1S,9R,16S,19S)-19-Tert-butyl-4-fluoro-22-[4-(hydroxymethyl)-1,3-oxazol-2-yl]-17-oxo-10,26-dioxa-8,18,21-triazahexacyclo[12.9.2.120,23.01,9.02,7.011,24]hexacosa-2(7),3,5,11(24),12,14(25),20,22-octaen-16-yl]-2-hydroxy-3-methylbutanamide

Cat. No. B590851
CAS RN: 1403850-91-8
M. Wt: 645.688
InChI Key: ASKSNRMVOUTNLC-UQGRYWQXSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying its reactivity, the conditions under which it reacts, the products it forms, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like the compound’s melting point, boiling point, solubility, and reactivity. Techniques like thermal analysis, solubility testing, and reactivity testing can be used .

Scientific Research Applications

Protein-Protein Interaction Inhibition

PPI-2206 has been used in the field of protein-protein interaction prediction methods. It plays a diverse and important role in cells, particularly in protein-protein inhibitor, antibody-antigen complex, and supercomplexes .

Microtubule Modulation

DZ-2384, another name for PPI-2206, has distinct effects on microtubule curvature and dynamics. It binds the vinca domain of tubulin in a distinct way, imparting structurally and functionally different effects on microtubule dynamics compared to other vinca-binding compounds .

Anticancer Agent

DZ-2384 exhibits potent antitumor activity in models of multiple cancer types. It is highly effective in patient-derived taxane-sensitive and taxane-resistant xenograft models of triple-negative breast cancer (TNBC) at lower doses and over a wider range relative to paclitaxel .

Neurotoxicity Reduction

One of the significant advantages of DZ-2384 is its lack of neurotoxicity at effective plasma concentrations. This makes it a safer alternative to other microtubule-targeting agents (MTAs) that often cause neuropathy .

Enhanced Therapeutic Window

DZ-2384 has a superior pharmacologic profile over currently used taxanes. It has a wider therapeutic window, which means it can be effective at lower doses and over a wider range .

Synergistic with Anti-CTLA-4 Immunotherapy

In the context of combining chemotherapy with immune checkpoint inhibitors, DZ-2384 has been found to act synergistically with anti-CTLA-4 immunotherapy. This makes it a promising therapeutic agent for the treatment of metastatic TNBC .

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve studying its interactions with biological molecules, its effects on biological pathways, and its overall effects on an organism .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It can involve both laboratory testing and computational predictions .

Future Directions

This could involve proposing further studies to better understand the compound’s properties, suggesting potential applications for the compound, or developing new synthesis methods .

properties

IUPAC Name

(2S)-N-[(1S,9R,16S,19S)-19-tert-butyl-4-fluoro-22-[4-(hydroxymethyl)-1,3-oxazol-2-yl]-17-oxo-10,26-dioxa-8,18,21-triazahexacyclo[12.9.2.120,23.01,9.02,7.011,24]hexacosa-2(7),3,5,11(24),12,14(25),20,22-octaen-16-yl]-2-hydroxy-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36FN5O7/c1-15(2)25(42)29(44)37-22-11-16-6-9-23-20(10-16)34(19-12-17(35)7-8-21(19)38-32(34)46-23)27-24(30-36-18(13-41)14-45-30)39-31(47-27)26(33(3,4)5)40-28(22)43/h6-10,12,14-15,22,25-26,32,38,41-42H,11,13H2,1-5H3,(H,37,44)(H,40,43)/t22-,25-,26+,32+,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKSNRMVOUTNLC-UQGRYWQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CC2=CC3=C(C=C2)OC4C3(C5=C(N4)C=CC(=C5)F)C6=C(N=C(O6)C(NC1=O)C(C)(C)C)C7=NC(=CO7)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@H]1CC2=CC3=C(C=C2)O[C@@H]4[C@]3(C5=C(N4)C=CC(=C5)F)C6=C(N=C(O6)[C@@H](NC1=O)C(C)(C)C)C7=NC(=CO7)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36FN5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

645.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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